molecular formula C13H16O5S B4940295 (4-Methoxyphenyl) 2-(1,1-dioxothiolan-3-yl)acetate

(4-Methoxyphenyl) 2-(1,1-dioxothiolan-3-yl)acetate

Cat. No.: B4940295
M. Wt: 284.33 g/mol
InChI Key: YTPYPOXCIVWGBQ-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl) 2-(1,1-dioxothiolan-3-yl)acetate is a chemical compound that features a methoxyphenyl group and a dioxothiolan ring

Preparation Methods

The synthesis of (4-Methoxyphenyl) 2-(1,1-dioxothiolan-3-yl)acetate can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-methoxyphenol with 2-(1,1-dioxothiolan-3-yl)acetic acid under acidic conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

(4-Methoxyphenyl) 2-(1,1-dioxothiolan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4-Methoxyphenyl) 2-(1,1-dioxothiolan-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl) 2-(1,1-dioxothiolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

(4-Methoxyphenyl) 2-(1,1-dioxothiolan-3-yl)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-methoxyphenyl) 2-(1,1-dioxothiolan-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5S/c1-17-11-2-4-12(5-3-11)18-13(14)8-10-6-7-19(15,16)9-10/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPYPOXCIVWGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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